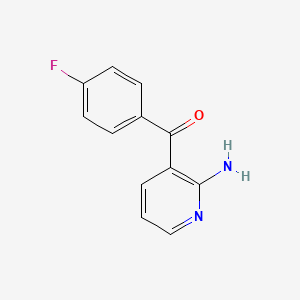

3-(4-Fluorobenzoyl)pyridin-2-amine

Descripción general

Descripción

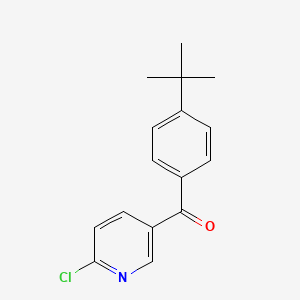

“3-(4-Fluorobenzoyl)pyridin-2-amine” is a chemical compound with the CAS Number: 869558-51-0 . It has a molecular weight of 216.21 and its IUPAC name is (2-amino-3-pyridinyl)(4-fluorophenyl)methanone . It is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The molecular formula of “3-(4-Fluorobenzoyl)pyridin-2-amine” is C12H9FN2O . The InChI Code is 1S/C12H9FN2O/c13-9-5-3-8(4-6-9)11(16)10-2-1-7-15-12(10)14/h1-7H,(H2,14,15) .Physical And Chemical Properties Analysis

“3-(4-Fluorobenzoyl)pyridin-2-amine” is a powder that is stored at room temperature . Its molecular weight is 216.21 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Aplicaciones Científicas De Investigación

Synthesis and Antimicrobial Activities

One area of research involves the synthesis of new compounds starting from isonicotinic acid hydrazide and evaluating their antimicrobial activities. For instance, the synthesis process includes the creation of derivatives such as 5-Pyridin-4-yl-1,3,4-oxadiazole-2-thiol and 4-amino-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol through reactions involving ethyl bromide, hydrazine hydrate, and 4-fluorobenzaldehyde or indol-3-carbaldehyde. These compounds, after undergoing further reactions to form Mannich bases among others, were screened for antimicrobial activity, revealing varying degrees of effectiveness against microbial agents (Bayrak et al., 2009).

Catalytic and Synthetic Applications

Another research application involves using pyridinium N-(heteroaryl)aminides as synthetic equivalents of nucleophilic 1,3-N,N-dipoles in gold-catalyzed formal cycloaddition reactions. This method provides access to imidazo-fused heteroaromatics, demonstrating the versatility of pyridin-2-amine derivatives in facilitating the synthesis of complex organic structures with potential applications in medicinal chemistry and materials science (Garzón & Davies, 2014).

Development of Antibacterial Candidates

Research on the development of novel oxazolidinone antibacterial candidates illustrates the use of pyridin-2-amine derivatives in pharmaceutical chemistry. The preparation of key intermediates through selective reactions and the optimization of synthetic strategies to improve yield and safety highlight the compound's utility in the development of new antibacterial drugs (Yang et al., 2014).

Fluorescence and Sensing Applications

The reactivity of pyridine derivatives with fluorescent reagents like 4-fluoro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-F) has been studied for high-performance liquid chromatography with fluorimetric detection. This research indicates the potential of pyridin-2-amine derivatives in developing fluorescent probes and sensors for analytical applications (Toyo’oka et al., 1983).

Enhancement of Proton Conductivity

The synthesis of polybenzimidazole-nanocomposite membranes incorporating amine-functionalized nanoparticles demonstrates the enhancement of proton conductivity, relevant in fuel cell technology. This application showcases the adaptability of pyridin-2-amine derivatives in materials science, particularly in developing components for energy conversion devices (Kumar et al., 2018).

Propiedades

IUPAC Name |

(2-aminopyridin-3-yl)-(4-fluorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9FN2O/c13-9-5-3-8(4-6-9)11(16)10-2-1-7-15-12(10)14/h1-7H,(H2,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNDCNNCJGFPSJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)N)C(=O)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Fluorobenzoyl)pyridin-2-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{4H,6H,7H-thieno[3,2-c]pyran-4-yl}acetic acid](/img/structure/B1531180.png)

![2-[(1-Methylindole-2-carbonyl)amino]acetic acid](/img/structure/B1531183.png)

![1-[1-(2-Fluorophenyl)ethyl]piperazine dihydrochloride](/img/structure/B1531193.png)

![2-Methyl-1-(2-{[(methylamino)carbonyl]amino}ethyl)-1H-benzimidazole-5-carboxylic acid](/img/structure/B1531195.png)